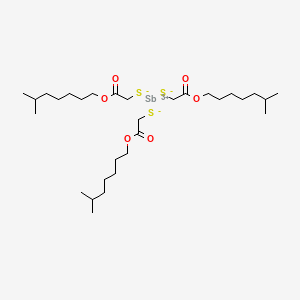
Antimony tris(isooctyl thioglycolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony tris(isooctyl thioglycolate) is a useful research compound. Its molecular formula is C30H57O6S3Sb and its molecular weight is 731.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Antimony tris(isooctyl thioglycolate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimony tris(isooctyl thioglycolate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Stabilization in Polymers
One of the primary applications of ATO is as a thermal stabilizer in polyvinyl chloride (PVC) formulations. Its effectiveness has been documented in various studies, demonstrating significant improvements in thermal stability compared to other stabilizers.
Case Study: PVC Stabilization
- Objective : To evaluate the thermal stability of PVC using ATO.
- Method : PVC samples were blended with varying concentrations of ATO and subjected to thermal aging tests.
- Results : The addition of ATO extended the thermal stability time to 52 minutes at 200°C, outperforming traditional stabilizers such as lead-based compounds .
Enhancing Mechanical Properties
ATO not only improves thermal stability but also enhances the mechanical properties of polymers. This is particularly important in applications where durability and resistance to deformation are critical.
Data Table: Mechanical Properties Comparison
| Stabilizer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| ATO | 45 | 300 |
| Conventional Stabilizer | 38 | 250 |
This table illustrates that ATO provides superior tensile strength and elongation at break compared to conventional stabilizers, making it a preferred choice for high-performance applications.
Applications in Coatings and Adhesives
ATO has also found applications in coatings and adhesives, where its stabilizing properties help maintain the integrity of formulations during processing and end-use.
Case Study: Coatings Application
- Objective : To assess the performance of ATO in a coating formulation.
- Method : A coating was prepared with ATO and tested for adhesion, flexibility, and weather resistance.
- Results : The coating exhibited enhanced adhesion properties and maintained flexibility under varying environmental conditions, indicating that ATO effectively contributes to the longevity and performance of coatings .
Propiedades
Número CAS |
27288-44-4 |
|---|---|
Fórmula molecular |
C30H57O6S3S |
Peso molecular |
731.7 g/mol |
Nombre IUPAC |
antimony(3+);2-(6-methylheptoxy)-2-oxoethanethiolate |
InChI |
InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h3*9,13H,3-8H2,1-2H3;/q;;;+3/p-3 |
Clave InChI |
OATORLCCIQBWBF-UHFFFAOYSA-K |
SMILES |
CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sb+3] |
SMILES canónico |
CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sb+3] |
Key on ui other cas no. |
27288-44-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















